molecular formula C7H14ClF6N2P B8815033 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate

Cat. No.: B8815033
M. Wt: 306.62 g/mol
InChI Key: PIUHAULDXSPPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is a chemical compound with the molecular formula C7H14ClF6N2P. It is known for its use in various chemical reactions and as an intermediate in the synthesis of other compounds. This compound is particularly noted for its role in the preparation of selective inhibitors and other pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves several steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-chloro-trimethinium hexafluorophosphate
  • Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-N-methyl-, hexafluorophosphate

Uniqueness

2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is unique due to its specific structure and reactivity. It is particularly valuable in the synthesis of selective inhibitors and other pharmaceutical agents, making it a crucial compound in medicinal chemistry .

Properties

Molecular Formula

C7H14ClF6N2P

Molecular Weight

306.62 g/mol

IUPAC Name

[2-chloro-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate

InChI

InChI=1S/C7H14ClN2.F6P/c1-9(2)5-7(8)6-10(3)4;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1

InChI Key

PIUHAULDXSPPQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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